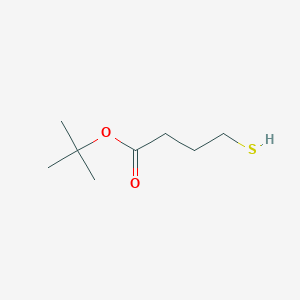

Tert-butyl 4-sulfanylbutanoate

Description

Tert-butyl 4-sulfanylbutanoate is a tert-butyl ester derivative featuring a sulfanyl (thiol, -SH) group at the 4-position of the butanoate chain. This compound combines the steric bulk and stability of the tert-butyl group with the nucleophilic and redox-active properties of the thiol functionality. The tert-butyl group enhances solubility in organic solvents and reduces volatility, while the sulfanyl group enables participation in thiol-specific reactions, such as disulfide bond formation or thiol-ene click chemistry .

Properties

IUPAC Name |

tert-butyl 4-sulfanylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-8(2,3)10-7(9)5-4-6-11/h11H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERHURMHRKPONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 4-sulfanylbutanoate can be synthesized through the esterification of 4-mercaptobutanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:

4-Mercaptobutanoic acid+Tert-butyl alcohol→Tert-butyl 4-sulfanylbutanoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or thiol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, thiols

Substitution: Various sulfur-containing derivatives.

Scientific Research Applications

Tert-butyl 4-sulfanylbutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions involving sulfur-containing groups.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active molecules.

Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-sulfanylbutanoate involves its ability to participate in various chemical reactions due to the presence of the sulfanyl group. This group can undergo nucleophilic substitution, oxidation, and reduction reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Observations:

- Reactivity: The sulfanyl group in this compound distinguishes it from halogenated analogs. Unlike bromo or fluoro substituents, -SH participates in redox reactions (e.g., oxidation to sulfonic acids or disulfides) and metal coordination . Isocyanate-containing esters (e.g., tert-butyl 4-isocyanatobutanoate) exhibit high reactivity toward nucleophiles, whereas sulfanyl groups are more selective in thiol-specific coupling .

Stability :

- Sulfanyl groups are susceptible to oxidation, requiring inert storage conditions (e.g., nitrogen atmosphere), unlike bromo or fluoro analogs, which are more stable under ambient conditions .

- Tert-butyl alcohol’s reactivity with strong acids (producing isobutylene) suggests that tert-butyl esters may similarly decompose under acidic conditions, releasing volatile byproducts .

- Protective equipment recommendations for tert-butyl esters (e.g., nitrile gloves, ventilation) align with those for tert-butyl alcohol, but sulfanyl-specific hazards (e.g., dermal sensitization) necessitate additional controls .

Comparative Toxicity and Exposure Limits:

- Limited data exist for this compound, but tert-butyl alcohol’s OSHA PEL (100 ppm) and NIOSH REL (100 ppm) suggest stringent exposure controls for volatile tert-butyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.